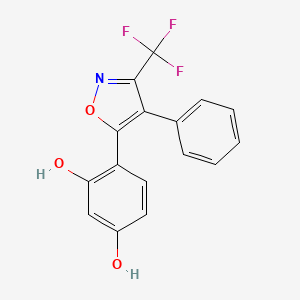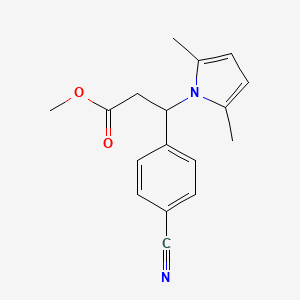![molecular formula C8H10O3 B2914063 (1S,5R)-4-Ethynyl-6,8-dioxabicyclo[3.2.1]octan-4-ol CAS No. 2419159-12-7](/img/structure/B2914063.png)
(1S,5R)-4-Ethynyl-6,8-dioxabicyclo[3.2.1]octan-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-one” is a chemical compound . The IUPAC name for this compound is "(1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-one" .
Molecular Structure Analysis
The molecular formula for “(1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-one” is C6H8O3 . The average mass is 128.126 Da and the monoisotopic mass is 128.047348 Da .Physical And Chemical Properties Analysis
The compound “(1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-one” has a density of 1.261±0.06 g/cm3, a boiling point of 231.6±30.0 °C, and a vapor pressure of 28Pa at 25℃ .Mécanisme D'action
The mechanism of action of (1S,5R)-4-Ethynyl-6,8-dioxabicyclo[3.2.1]octan-4-ol is not well understood, but it is believed to involve the inhibition of certain enzymes that are essential for the growth and proliferation of cancer cells. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable effect in the development of new anticancer drugs.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of certain enzymes involved in DNA replication and protein synthesis. It has also been shown to modulate the expression of certain genes involved in cell cycle regulation and apoptosis. This compound has been shown to have low toxicity in animal studies, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (1S,5R)-4-Ethynyl-6,8-dioxabicyclo[3.2.1]octan-4-ol is its potent antitumor activity, which makes it a promising candidate for the development of new anticancer drugs. However, the synthesis of this compound is a challenging process that requires careful optimization of reaction conditions to obtain high yields and purity. Additionally, the mechanism of action of this compound is not well understood, which makes it difficult to optimize its use as a therapeutic agent.
Orientations Futures
There are several future directions for the study of (1S,5R)-4-Ethynyl-6,8-dioxabicyclo[3.2.1]octan-4-ol. One area of research could focus on the optimization of the synthesis process to improve yields and purity. Another area of research could focus on the elucidation of the mechanism of action of this compound, which would provide valuable insights into its potential applications in medicinal chemistry. Additionally, further studies could be conducted to investigate the potential use of this compound as a therapeutic agent for the treatment of various diseases, including cancer, bacterial infections, and fungal infections.
Méthodes De Synthèse
The synthesis of (1S,5R)-4-Ethynyl-6,8-dioxabicyclo[3.2.1]octan-4-ol involves a multi-step process that starts with the reaction of 1,3-cyclohexadiene with ethynyl magnesium bromide to yield a diene intermediate. The diene intermediate is then subjected to a Diels-Alder reaction with paraformaldehyde to form a bicyclic compound, which is subsequently oxidized to yield this compound. The synthesis of this compound is a challenging process that requires careful optimization of reaction conditions to obtain high yields and purity.
Applications De Recherche Scientifique
(1S,5R)-4-Ethynyl-6,8-dioxabicyclo[3.2.1]octan-4-ol has been studied extensively for its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases. This compound has been shown to have potent antitumor activity against a range of cancer cell lines, including lung, breast, and colon cancer. It has also been shown to have antibacterial and antifungal activity, making it a promising candidate for the development of new antibiotics.
Safety and Hazards
Propriétés
IUPAC Name |
(1S,5R)-4-ethynyl-6,8-dioxabicyclo[3.2.1]octan-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-2-8(9)4-3-6-5-10-7(8)11-6/h1,6-7,9H,3-5H2/t6-,7+,8?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRFAEWHLDWQRC-KJFJCRTCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CCC2COC1O2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CC1(CC[C@H]2CO[C@@H]1O2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3,5-dimethylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2913986.png)
![N-[(3-Cyano-4-methylphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2913988.png)
![5-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-YL)methyl]thiophene-2-carboxylic acid](/img/structure/B2913989.png)
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-2-fluoroacetic acid](/img/structure/B2913992.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2913993.png)

![N-[1-(5-chlorothiophen-2-yl)ethyl]-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2913995.png)

![N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-N'-(1-phenylethyl)ethanediamide](/img/structure/B2913997.png)
![ethyl 4-(1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-9-yl)benzoate](/img/structure/B2913998.png)

![ethyl 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-{[2-(methylsulfanyl)pyridin-4-yl]formamido}acetate](/img/structure/B2914003.png)